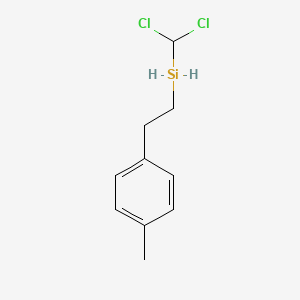
(Dichloromethyl)(4-methylphenethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromethyl(4-methylphenethyl)silane: is a chemical compound with the molecular formula CH3C6H4CH2CH2Si(CH3)Cl2 . It is a silane derivative, characterized by the presence of a dichloromethyl group attached to a phenethyl group and a silicon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of 4-methylphenethyl magnesium chloride (Grignard reagent) with dichloromethylsilane under anhydrous conditions.
Direct Chlorination: Another approach is the direct chlorination of 4-methylphenethylsilane using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where raw materials are added sequentially under controlled conditions to ensure high purity and yield.
Continuous Flow Process: Some manufacturers may employ a continuous flow process for large-scale production, which allows for better control over reaction parameters and improved efficiency.
Types of Reactions:
Oxidation: Dichloromethyl(4-methylphenethyl)silane can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile used.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Silanes and other reduced derivatives.
Substitution Products: Various organosilicon compounds, including siloxanes and silanols.
科学研究应用
Chemistry: Dichloromethyl(4-methylphenethyl)silane is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds. Biology: It serves as a reagent in biochemical studies, aiding in the modification of biomolecules and the study of enzyme-substrate interactions. Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of materials such as silicones and as a coupling agent in composite materials.
作用机制
The mechanism by which dichloromethyl(4-methylphenethyl)silane exerts its effects depends on the specific application. In organic synthesis, it typically undergoes nucleophilic substitution reactions where the silicon atom acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
相似化合物的比较
Methyl Dichlorosilane: Similar in structure but lacks the phenethyl group.
Dimethyldichlorosilane: Another silane derivative with two methyl groups attached to the silicon atom.
Phenethylsilane: Similar to dichloromethyl(4-methylphenethyl)silane but without the dichloromethyl group.
Uniqueness: Dichloromethyl(4-methylphenethyl)silane is unique due to its combination of the phenethyl group and the dichloromethyl group, which imparts distinct chemical properties and reactivity compared to other silane derivatives.
属性
IUPAC Name |
dichloromethyl-[2-(4-methylphenyl)ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-8-2-4-9(5-3-8)6-7-13-10(11)12/h2-5,10H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGHXUBNGZSYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC[SiH2]C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
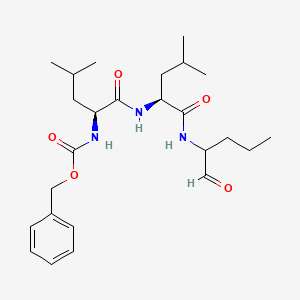
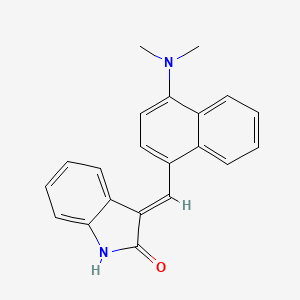
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)
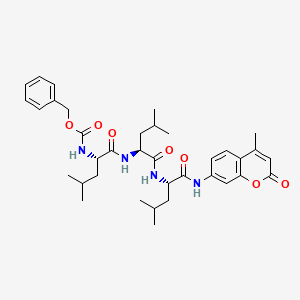
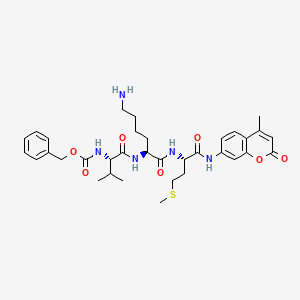
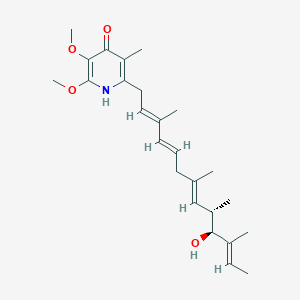
![5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1](/img/structure/B7880895.png)
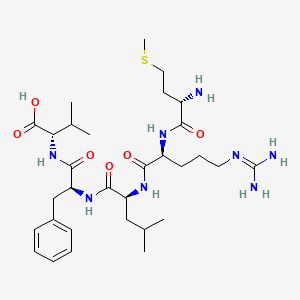
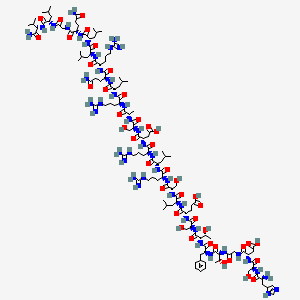
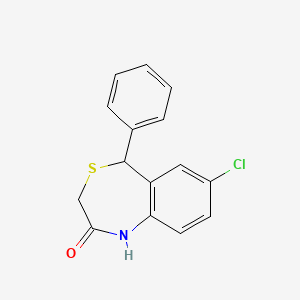
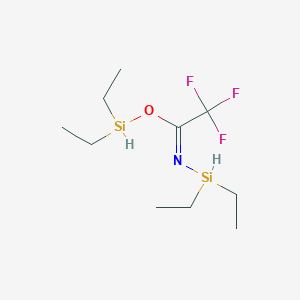

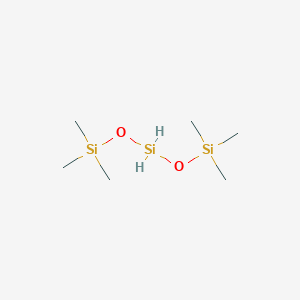
![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)
